Cas no 1261448-22-9 (3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl)
3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl
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- Inchi: 1S/C14H9F5O2/c15-13(16)20-10-5-3-4-9(8-10)11-6-1-2-7-12(11)21-14(17,18)19/h1-8,13H
- InChI Key: HILPJSDMYDBHEJ-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1C1C=CC=C(C=1)OC(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 321
- XLogP3: 5.7
- Topological Polar Surface Area: 18.5
3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011001377-250mg |
3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl |
1261448-22-9 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A011001377-500mg |
3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl |
1261448-22-9 | 97% | 500mg |
$839.45 | 2023-09-03 | |
| Alichem | A011001377-1g |
3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl |
1261448-22-9 | 97% | 1g |
$1445.30 | 2023-09-03 |
3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl
3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl: A Comprehensive Overview
3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl, also known by its CAS number 1261448-22-9, is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmacology, and agrochemistry. This compound is characterized by its unique molecular structure, which features a biphenyl system with two distinct fluorinated methoxy groups. The presence of these groups imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.
The molecular structure of 3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl consists of two benzene rings connected by a single bond. The substituents on these rings are crucial for its functionality. The first ring is substituted with a difluoromethoxy group at the 3' position, while the second ring bears a trifluoromethoxy group at the 2 position. These fluorinated methoxy groups are known to enhance the compound's stability, solubility, and reactivity, making it suitable for a wide range of applications.
Recent studies have highlighted the potential of 3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing high-performance polymers and organic semiconductors. The compound's ability to form stable covalent bonds with other functional groups has been leveraged in creating materials with enhanced electronic properties, such as improved charge transport capabilities and thermal stability.
In the field of pharmacology, this compound has shown promise as a lead molecule for drug discovery. Its unique electronic properties make it an attractive candidate for designing bioactive compounds with specific therapeutic effects. Recent research has focused on its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways. Preclinical studies have demonstrated that 3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl exhibits selective activity against certain enzymes, suggesting its potential in treating inflammatory diseases.
The agricultural sector has also benefited from the properties of this compound. It has been investigated as a component in agrochemical formulations, particularly as a fungicide and insecticide. The fluorinated methoxy groups contribute to the compound's bioavailability and persistence in agricultural settings, making it effective against various plant pathogens and pests.
The synthesis of 3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl involves a multi-step process that typically begins with the preparation of intermediates containing the required fluorinated methoxy groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
In terms of physical properties, this compound exhibits a high melting point due to its rigid biphenyl structure and strong intermolecular forces. Its solubility in organic solvents is moderate, which is advantageous for its use in solution-based applications such as polymerization reactions or drug delivery systems.
The environmental impact of 3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl has also been studied extensively. Research indicates that it undergoes slow degradation under natural conditions, which raises concerns about its long-term persistence in ecosystems. However, ongoing studies aim to develop methods for accelerating its biodegradation or recycling it into useful products.
In conclusion, 3'-(Difluoromethoxy)-2-(trifluoromethoxy)biphenyl, CAS No. 1261448-22-9, is a versatile compound with diverse applications across multiple industries. Its unique molecular structure and functional groups make it an invaluable tool for researchers and manufacturers alike. As advancements in synthetic methods and material science continue to evolve, the potential for this compound to contribute to groundbreaking innovations remains vast.
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